2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile is also known by the commercial name Febuxostat. It is a small molecule organic compound belonging to the class of non-purine xanthine oxidase inhibitors []. Febuxostat is a white to slightly yellow crystalline powder with low water solubility [].
Xanthine oxidase is an enzyme responsible for the production of uric acid in the body. Febuxostat works by competitively inhibiting xanthine oxidase, thereby reducing uric acid production []. This mechanism makes Febuxostat a therapeutic target for gout, a condition characterized by high uric acid levels and the formation of urate crystals in joints.
Febuxostat is a prescription medication approved by the US Food and Drug Administration (FDA) for the chronic management of hyperuricemia (high uric acid levels) in gout patients. It is typically used when other urate-lowering therapies, such as allopurinol, are contraindicated or not tolerated [].
Current scientific research on 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile (Febuxostat) primarily focuses on:
2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile is a chemical compound with the molecular formula and a molecular weight of 272.37 g/mol. This compound is notable for its structural features, which include an isobutoxy group and a thiazole moiety, making it part of a class of compounds that have shown promise in medicinal chemistry. Its systematic name reflects its complex structure, which includes both aromatic and heterocyclic components.
Since this compound is likely an impurity, it wouldn't have a specific mechanism of action in the context of treating gout like Febuxostat.
The chemical reactivity of 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile can be attributed to its functional groups. The benzonitrile group can undergo nucleophilic substitution reactions, while the thiazole ring may participate in electrophilic aromatic substitutions. Additionally, the isobutoxy group can be involved in reactions such as ether cleavage under strong acidic or basic conditions.
In synthetic pathways, this compound can be derived from intermediates such as ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate through hydrolysis and other transformations involving various reagents like lithium hydroxide and acetone .
Research indicates that 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile has potential biological activities, particularly as an inhibitor of xanthine oxidase, which is relevant in the treatment of hyperuricemia and gout. Its derivatives have been evaluated for antiviral and antimicrobial activities, showing efficacy against various pathogens, including Tobacco mosaic virus .
The synthesis of 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile typically involves several steps:
This compound has applications primarily in pharmaceuticals, particularly in the development of drugs targeting conditions like gout and other inflammatory diseases. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for further drug development studies.
Interaction studies involving 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile have focused on its binding affinity to xanthine oxidase and other enzymes involved in purine metabolism. These studies help elucidate its mechanism of action and potential side effects when used therapeutically. Furthermore, its interactions with various biological receptors can provide insights into its pharmacological profile .
Several compounds share structural similarities with 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Febuxostat | Contains thiazole and benzonitrile moieties | Xanthine oxidase inhibitor | Higher specificity for xanthine oxidase |
4-(4-Methylthiazol-5-yl)benzonitrile | Lacks isobutoxy group | Potential antimicrobial activity | Simpler structure without ether functionality |
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | Ester instead of nitrile | Precursor for febuxostat synthesis | Intermediate in febuxostat production |
The presence of the isobutoxy group distinguishes 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile from other similar compounds, potentially influencing its lipophilicity and pharmacokinetic properties.
The compound emerged as a critical intermediate during the development of febuxostat, a non-purine xanthine oxidase inhibitor approved for treating hyperuricemia. Its synthesis was first documented in the context of optimizing febuxostat’s production process, where it serves as a precursor or degradation product. Early research focused on its structural relationship to active pharmaceutical ingredients (APIs) and its potential as a scaffold for modifying pharmacokinetic properties.
Designation | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile | 1335202-60-2 | C₁₅H₁₆N₂OS | 272.37 g/mol |
Febuxostat Impurity 14 | 1335202-60-2 | C₁₅H₁₆N₂OS | 272.37 g/mol |
2-(2-Methylpropoxy)-5-(4-methyl-1,3-thiazol-2-yl)benzonitrile | 1335202-60-2 | C₁₅H₁₆N₂OS | 272.37 g/mol |
Key Synonyms:
This compound is structurally analogous to febuxostat (C₁₆H₁₆N₂O₃S), differing by the absence of a carboxylic acid group and the presence of a nitrile moiety. It arises during febuxostat’s synthesis as a byproduct or intermediate, particularly in steps involving hydrolysis or functional group transformations. Its presence in febuxostat API necessitates stringent impurity controls to meet regulatory standards.